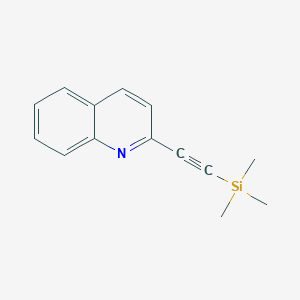

2-((Trimethylsilyl)ethynyl)quinoline

Description

2-((Trimethylsilyl)ethynyl)quinoline is a quinoline derivative functionalized with a trimethylsilyl (TMS)-protected ethynyl group at the 2-position. This compound is notable for its use in cross-coupling reactions (e.g., Sonogashira coupling) due to the ethynyl group’s reactivity, while the TMS moiety enhances stability and solubility in organic solvents . Its synthesis typically involves palladium-catalyzed coupling of 2-iodoquinoline with trimethylsilylacetylene, as exemplified in analogous procedures for related compounds . Applications span medicinal chemistry and materials science, particularly in constructing extended π-conjugated systems for optoelectronic devices .

Properties

CAS No. |

86521-07-5 |

|---|---|

Molecular Formula |

C14H15NSi |

Molecular Weight |

225.36 g/mol |

IUPAC Name |

trimethyl(2-quinolin-2-ylethynyl)silane |

InChI |

InChI=1S/C14H15NSi/c1-16(2,3)11-10-13-9-8-12-6-4-5-7-14(12)15-13/h4-9H,1-3H3 |

InChI Key |

SNCZFDHNZSXEBG-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)C#CC1=NC2=CC=CC=C2C=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

6-(p-Tolyl)-12-((trimethylsilyl)ethynyl)indolizino[3,2-c]quinoline (Compound 3)

- Structure: A fused indolizinoquinoline core with a TMS-ethynyl group at position 12 and a p-tolyl substituent at position 5.

- Synthesis : Prepared via Stille coupling using tributyl(trimethylsilylethynyl)tin and a 12-iodo precursor, catalyzed by Pd(PPh₃)₄ and CuI .

- Key Differences: The fused indolizinoquinoline system introduces rigidity and planar aromaticity, enhancing π-stacking interactions compared to simple quinoline derivatives. Exhibits 77% yield in synthesis, higher than typical yields for 2-TMS-ethynylquinoline (60–70%), likely due to improved electron-deficient character of the iodinated precursor .

2-[2-(Trimethylsilyl)ethynyl]quinoxaline (Compound 9)

- Structure: Quinoxaline substituted with a TMS-ethynyl group at position 2.

- Synthesis: Achieved via Sonogashira-like coupling of 2-benzenesulfonylquinoxaline with ethynyltrimethylsilane (74% yield) .

- Key Differences: Quinoxaline’s two nitrogen atoms increase electron deficiency compared to quinoline, altering reactivity in nucleophilic substitutions. Spectroscopic data (¹H NMR: δ 8.90 ppm for quinoxaline proton; ¹³C NMR: δ 100.8 ppm for ethynyl carbon) differ significantly from 2-TMS-ethynylquinoline (e.g., quinoline protons typically resonate at δ 7.5–8.5 ppm) .

- Applications: Used as a precursor for fluorescent dyes and coordination polymers due to quinoxaline’s strong electron-accepting properties .

5,8-Bis[(trimethylsilyl)ethynyl]quinoline

- Structure: Quinoline with TMS-ethynyl groups at positions 5 and 7.

- Synthesis: Likely via double Sonogashira coupling of 5,8-diiodoquinoline with trimethylsilylacetylene .

- Key Differences: Dual ethynyl groups enhance conjugation, reducing the HOMO-LUMO gap (evidenced by redshifted UV-Vis absorption) compared to mono-substituted derivatives. Higher molecular weight (321.57 g/mol) and steric bulk reduce solubility in polar solvents compared to 2-TMS-ethynylquinoline (MW: 239.39 g/mol) .

- Applications : Explored in organic semiconductors for charge transport layers in OLEDs .

2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline

- Structure: Quinoline with a methyl group at position 2 and a TMS-ethynyl group at position 6.

- Synthesis : Synthesized via regioselective coupling, leveraging steric effects of the methyl group to direct ethynyl substitution to position 6 .

- Key Differences: The methyl group increases hydrophobicity (logP ≈ 3.5 vs. 2.8 for 2-TMS-ethynylquinoline) and steric hindrance, slowing reaction rates in further functionalization .

- Applications : Intermediate in antimalarial drug development, where the methyl group improves membrane permeability .

4-[2-(3,4,5-Trimethoxyphenyl)ethenyl]quinoline

- Structure: Styryl-substituted quinoline with a 3,4,5-trimethoxyphenyl group at position 4.

- Synthesis: Prepared via Heck coupling of 4-chloroquinoline with 3,4,5-trimethoxystyrene .

- Key Differences: The ethenyl group enables extended conjugation, but lack of a TMS moiety reduces stability under basic conditions. Methoxy groups enhance electron-donating capacity, contrasting with the electron-withdrawing ethynyl-TMS group in 2-TMS-ethynylquinoline .

- Applications : Studied as a tubulin polymerization inhibitor for cancer therapy .

Comparative Data Tables

Table 1: Physical and Chemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.